
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 g/mol . The compound is also known by other names such as “8-(AMINOMETHYL)CUBANE-1-CARBOXYLIC ACID HYDROCHLORIDE” and "4-(aminomethyl)cubane-1-carboxylic acid;hydrochloride" .
Molecular Structure Analysis
The InChI string for this compound is “InChI=1S/C10H11NO2.ClH/c11-1-9-2-5-3 (9)7-4 (9)6 (2)10 (5,7)8 (12)13;/h2-7H,1,11H2, (H,12,13);1H” and the Canonical SMILES string is "C (C12C3C4C1C5C2C3C45C (=O)O)N.Cl" . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a few computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 213.0556563 g/mol . The Topological Polar Surface Area is 63.3 Ų and it has a Heavy Atom Count of 14 . The compound has a Formal Charge of 0 and a Complexity of 329 .Applications De Recherche Scientifique
Polyamide Synthesis from Cubane Dicarboxylic Acid
The synthesis and characterization of polyamides using cubane-1,4-dicarboxylic acid demonstrate a notable application in polymer science. These polyamides were produced through direct polycondensation with various diamines, showcasing the utility of cubane derivatives in creating materials with specific solubility and thermal properties. This research highlights the potential of cubane-based compounds in the development of novel polymeric materials with unique characteristics, such as solubility in specific solvents and conversion of cubane units into cyclooctatetraenes under certain conditions (Kakuchi et al., 1997).
Crystal Engineering and Hydrogen Bonding with Cubane Carboxylic Acids
The synthesis of a family of 4-substituted-1-cubanecarboxylic acids and their crystal structures analysis illustrate the role of C−H···O hydrogen bonds in dictating O−H···O networks. This study provides insights into the design of supramolecular structures using cubane carboxylic acids as building blocks, highlighting the importance of hydrogen bonding and steric factors in crystal engineering (Kuduva et al., 1999).
Anticancer Potential of Cubane Clusters
The design and synthesis of tetranuclear cubane Cu4O4 complexes underscore the potential of cubane-based structures in medicinal chemistry, particularly as anticancer agents. These complexes exhibited significant in vitro cytotoxicity against breast and liver cancer cell lines, demonstrating the role of reactive oxygen species in apoptosis induction. This research opens avenues for the development of cubane-based compounds as novel anticancer therapies (Usman et al., 2018).
Cobalt Cubane Clusters in Magnetic and Luminescent Applications
The synthesis and characterization of cobalt cubane clusters based on Schiff base ligands reveal their potential in magnetic and luminescent applications. These clusters, featuring tetranuclear cubane topology, exhibit dominant antiferromagnetic interactions and are highlighted for their significance in the study of molecular magnetism and potential applications in luminescent materials (Zhang et al., 2019).
Cubane Derivatives in Materials Science
The preparation of 1,4-bis(hydroxymethyl)cubane showcases the versatility of cubane derivatives in materials science, offering pathways to synthesize novel compounds with potential applications in various domains, including pharmaceuticals and polymers. The methodology developed for its preparation from cubane-1,4-dicarboxylic acid highlights the synthetic accessibility of functionally diverse cubane derivatives (Zakharov et al., 1998).
Propriétés
IUPAC Name |
4-(aminomethyl)cubane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13;/h2-7H,1,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSYVFCPMJPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)
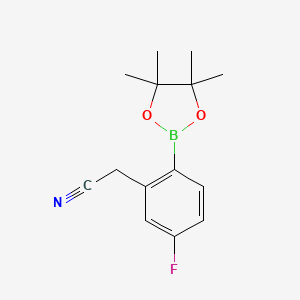


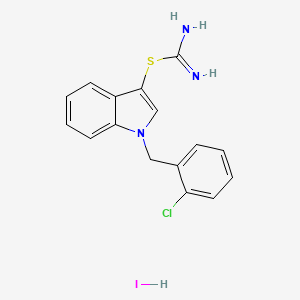

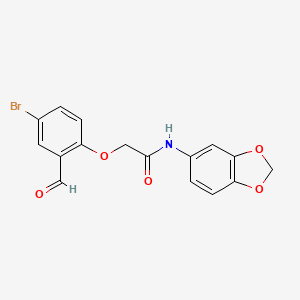
![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)
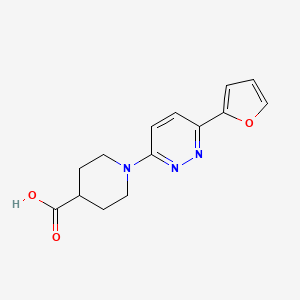
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)
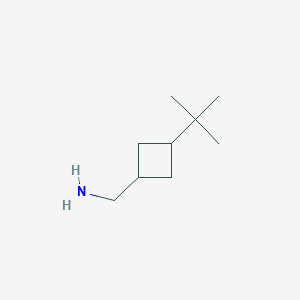
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)